N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide
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Overview
Description
N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide is a complex organic compound that features a morpholine ring attached to a phenyl group, which is further connected to a benzoxepine ring with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves multiple steps, starting with the preparation of the benzoxepine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The morpholine ring is then introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with a halogenated phenyl precursor. The final step involves the formation of the carboxamide group through an amidation reaction, often using reagents like carbodiimides to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated derivatives, nucleophiles like amines, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.
Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity and affecting downstream pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(morpholin-4-yl)phenyl]guanidine
- N-[4-(morpholin-4-yl)phenyl]pyrimidin-2-amine
- 4-isopropyl-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide
Uniqueness
N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide stands out due to its unique combination of a benzoxepine ring with a morpholine-substituted phenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(4-morpholin-4-ylphenyl)-1-benzoxepine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-21(17-9-12-26-20-4-2-1-3-16(20)15-17)22-18-5-7-19(8-6-18)23-10-13-25-14-11-23/h1-9,12,15H,10-11,13-14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVUSUCAFXODJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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